molecular formula C13H8ClFO2 B6340799 5-Chloro-3-(2-fluorophenyl)benzoic acid CAS No. 1214371-99-9

5-Chloro-3-(2-fluorophenyl)benzoic acid

Cat. No.: B6340799
CAS No.: 1214371-99-9
M. Wt: 250.65 g/mol
InChI Key: NGYHHAYOHFBBSQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-fluorophenyl)benzoic acid: is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5th position and a fluorophenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-3-(2-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 5-Chloro-2-fluorophenylboronic acid can be coupled with 3-bromobenzoic acid under mild conditions to yield the desired product .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

5-Chloro-3-(2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones depending on the reaction conditions.

Scientific Research Applications

Chemistry:

In chemistry, 5-Chloro-3-(2-fluorophenyl)benzoic acid is used as a building block for the synthesis of more complex organic molecules

Biology and Medicine:

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of chlorine and fluorine atoms can enhance the biological activity of derivatives, making them potential candidates for drug development .

Industry:

In the industrial sector, this compound is used in the synthesis of advanced materials. Its derivatives can be incorporated into polymers and other materials to improve their thermal and chemical stability.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms can influence the binding affinity and specificity of these interactions, potentially leading to enhanced therapeutic effects .

Comparison with Similar Compounds

    5-Chloro-2-fluorobenzoic acid: Similar in structure but lacks the additional phenyl group.

    3-Chloro-2-fluorobenzoic acid: Another similar compound with different substitution patterns on the benzene ring.

Uniqueness:

5-Chloro-3-(2-fluorophenyl)benzoic acid is unique due to the specific positioning of the chlorine and fluorophenyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-5-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYHHAYOHFBBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673464
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214371-99-9
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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